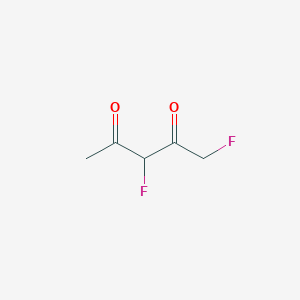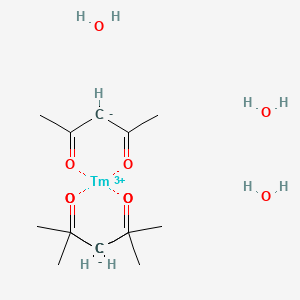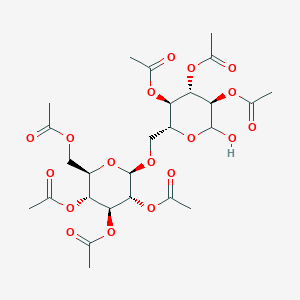
1,3-Difluoro-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2,4-pentanedione is a fluorinated derivative of 2,4-pentanedione, also known as acetylacetone This compound is characterized by the presence of two fluorine atoms at the 1 and 3 positions of the pentanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-pentanedione can be synthesized through several methods. One common approach involves the fluorination of 2,4-pentanedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure consistent product quality and higher yields. The use of automated systems and controlled reaction environments helps in minimizing by-products and optimizing the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
1,3-Difluoro-2,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,3-difluoro-2,4-pentanedione involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can affect enzyme activity, protein folding, and other biological processes. The compound’s reactivity is also influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize certain reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: This compound has three fluorine atoms at the 1 position, making it more acidic and reactive compared to 1,3-difluoro-2,4-pentanedione.
2,4-Pentanedione: The non-fluorinated parent compound, which is less reactive and has different chemical properties.
4,4-Difluoro-1-phenyl-1,3-butanedione: Another fluorinated diketone with different substitution patterns and reactivity.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 1 and 3 positions enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H6F2O2 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
1,3-difluoropentane-2,4-dione |
InChI |
InChI=1S/C5H6F2O2/c1-3(8)5(7)4(9)2-6/h5H,2H2,1H3 |
Clé InChI |
VTMHHLRGQYZACS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)





![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)



